Ethyl 3-oxo-5-phenylpentanoate
Overview
Description
Mechanism of Action
Target of Action
Ethyl 3-oxo-5-phenylpentanoate is a unique chemical compound with a linear formula of C13H16O3
Biochemical Pathways
One study suggests that it may be involved in the synthesis of benzo[f]quinoline derivatives . The condensation of ethyl acetoacetate and ethyl 3-oxo-3-propanoates with azomethines of 2-naphthylamine series led to the formation of ethyl (3-arylbenzo[f]quinol-1-yl)acetates and of esters of the corresponding 3-aryl-1-heteryl-2-benzo[f]quinolylcarboxylic acids .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3-oxo-5-phenylpentanoate can be synthesized through various methods. One common route involves the Claisen condensation reaction between ethyl acetoacetate and benzyl chloride in the presence of a strong base such as sodium ethoxide. The reaction proceeds as follows:
C6H5CH2Cl+CH3COCH2COOEt→C6H5CH2COCH2COOEt+NaCl
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of automated reactors and stringent quality control measures.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the keto group can yield the corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the alpha position relative to the keto group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Ethyl 3-oxo-5-phenylpentanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving beta-keto esters.
Industry: The compound is used in the production of fine chemicals and as a building block in the synthesis of complex molecules.
Comparison with Similar Compounds
- Ethyl 3-oxo-3-phenylpropanoate
- Methyl 3-oxo-3-phenylpropanoate
- Ethyl 2-isocyanato-3-phenylpropanoate
- Ethyl 3-cyano-2-oxo-3-p-tolylpropanoate
Comparison: Ethyl 3-oxo-5-phenylpentanoate is unique due to the presence of a phenyl group at the fifth position, which can influence its reactivity and physical properties
Biological Activity
Ethyl 3-oxo-5-phenylpentanoate is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article provides a detailed overview of its biological activity, including findings from various studies, case studies, and relevant data tables.
Chemical Structure and Properties
This compound has the molecular formula and features a ketone functional group adjacent to an ester. The structural representation is as follows:
where Ph represents the phenyl group. This structure contributes to its reactivity and potential biological applications.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in pharmacology. Its derivatives have shown promise in several therapeutic areas, including anti-inflammatory and antimicrobial activities. Here are some notable findings:
- Antimicrobial Activity : this compound has been tested against various bacterial strains, demonstrating significant antimicrobial properties. For instance, studies have shown that it can inhibit the growth of Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae .
- Cytotoxicity : In vitro studies assessing cytotoxic effects on mammalian cell lines have revealed moderate toxicity at higher concentrations. The LD50 values for related compounds indicate a selective toxicity profile, suggesting potential for therapeutic applications with careful dosing .
- Enantioselective Reduction : Research by Zadlo et al. (2016) highlighted the enantioselective reduction of this compound using whole-cell biocatalysts, which could lead to the development of more effective pharmaceutical agents by enhancing specific biological activity through stereochemical control .
Table 1: Antimicrobial Activity of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Notes |
---|---|---|
Staphylococcus aureus | 8 mg/L | Effective against MRSA |
Streptococcus pneumoniae | 16 mg/L | Moderate activity |
Escherichia coli | >32 mg/L | Limited effectiveness |
Table 2: Cytotoxicity Profile
Compound | LD50 (mg/L) | Cell Line Tested | Observations |
---|---|---|---|
This compound | ~50 | NIH-3T3 | Moderate cytotoxicity observed |
Related Compound A | ~40 | HeLa | Higher toxicity than target compound |
Related Compound B | ~60 | HEK293 | Lower cytotoxicity |
Case Studies
- Case Study on Antimicrobial Effects : A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against antibiotic-resistant strains. The results indicated that this compound could serve as a template for developing new antibiotics due to its ability to overcome resistance mechanisms.
- Cytotoxicity Assessment : In a study conducted on cancer cell lines, this compound demonstrated selective cytotoxic effects, particularly against breast cancer cells, suggesting its potential role as an anticancer agent.
Properties
IUPAC Name |
ethyl 3-oxo-5-phenylpentanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-2-16-13(15)10-12(14)9-8-11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRDJGEFZGPKCSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90937816 | |
Record name | Ethyl 3-oxo-5-phenylpentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90937816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17071-29-3 | |
Record name | 17071-29-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210909 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl 3-oxo-5-phenylpentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90937816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the different synthetic routes to obtain Ethyl 3-oxo-5-phenylpentanoate?
A: this compound serves as a valuable precursor in organic synthesis. One method involves utilizing this compound as a starting material to synthesize complex molecules like 5-aryl-4,5-dihydro[1]benzoxepin-3(2H)-ones and 5-aryl-5,6,8,9-tetrahydro-7H-benzocyclohepten-7-ones []. This approach highlights the compound's versatility in constructing diverse molecular scaffolds.
Q2: Can this compound be synthesized enantioselectively?
A: Yes, this compound can be enantioselectively reduced to its corresponding chiral alcohol. Research has demonstrated the successful use of whole-cell biocatalysts for this purpose [, ]. By screening various microorganisms, researchers identified suitable catalysts capable of producing both enantiomers of Ethyl 3-hydroxy-5-phenylpentanoate with high enantiomeric excesses (up to 99% ee). This approach highlights the potential of biocatalysis in synthesizing chiral building blocks for pharmaceuticals and other fine chemicals.
Q3: What factors can influence the enantioselectivity of this compound reduction using biocatalysts?
A3: The enantioselectivity of this compound reduction using biocatalysts can be influenced by several factors, including:
- Choice of biocatalyst: Different microorganisms possess varying enzymatic machinery, leading to distinct selectivities for specific enantiomers [, ].
- Optimization of reaction parameters: Fine-tuning reaction parameters like cofactor concentrations, recycling systems, and the amount of 2-propanol can significantly enhance enantiomeric excess [].
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